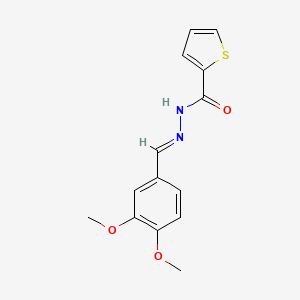

N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-18-11-6-5-10(8-12(11)19-2)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXLVZRELIIZDL-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide in an ethanol solvent under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine (C=N) bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the imine bond.

Major Products Formed

Oxidation: Corresponding oxides of the compound.

Reduction: 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide Derivatives with Aromatic/ Heteroaromatic Substituents

- Structural Impact on Activity: Thiophene vs. Pyridine derivatives (e.g., ) exhibit stronger antimicrobial activity due to improved solubility and hydrogen bonding . Substituent Effects:

- Chloro (): Increases lipophilicity, enhancing membrane penetration for antimicrobial action .

- tert-Butyl (): Boosts steric bulk, improving enzyme (urease) binding affinity .

N-Alkylated Derivatives

- The target compound’s N-methylated derivative (LASSBio-1835) shows altered physicochemical properties, such as increased solubility, which may enhance bioavailability compared to the parent compound .

Spectral and Crystallographic Insights

- IR/NMR Trends :

- Crystal Packing : The structurally similar (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () forms intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice. Such interactions may influence the target compound’s solubility and stability .

Biological Activity

N'-(3,4-Dimethoxybenzylidene)-2-thiophenecarbohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

- Chemical Formula : C14H14N2O3S

- CAS Number : 292611-77-9

The compound features a thiophene ring and a hydrazide moiety, which are known to contribute to various biological activities.

Biological Activity Overview

This compound has demonstrated several biological activities, including:

- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antibacterial properties against various strains of bacteria.

- Antioxidant Properties : The presence of methoxy groups in the benzylidene moiety may enhance its ability to scavenge free radicals.

- Potential Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Antimicrobial Activity

Research has focused on the compound's efficacy against common bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Studies

A study conducted on various bacterial strains revealed the following MIC values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, which is notable given the rising antibiotic resistance observed in clinical settings.

The mechanism by which this compound exerts its antimicrobial effects appears to involve:

- Inhibition of Bacterial Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : It may affect the integrity of bacterial membranes, leading to cell lysis.

- Interference with DNA Replication : Similar compounds have been shown to interact with bacterial DNA, potentially inhibiting replication processes.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant ability to scavenge DPPH radicals with an IC50 value of 50 µg/mL.

- ABTS Assay : It demonstrated comparable activity to standard antioxidants such as ascorbic acid.

These findings suggest that the compound could be beneficial in mitigating oxidative stress-related damage in biological systems.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

These results warrant further investigation into the compound's potential as an anticancer agent.

Case Studies and Research Findings

- A study published in PMC3494844 highlighted the antibacterial effects of similar compounds, establishing a framework for understanding how structural modifications can enhance bioactivity .

- Another investigation into related hydrazone derivatives showcased their potential in treating multidrug-resistant infections, reinforcing the relevance of compounds like this compound in contemporary pharmacotherapy .

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide?

The synthesis typically involves a condensation reaction between 2-thiophenecarbohydrazide and 3,4-dimethoxybenzaldehyde. Key parameters include:

- Solvent selection : Methanol or ethanol under reflux (60–70°C) is commonly used due to their polarity and ability to stabilize intermediates .

- Catalysts : Acetic acid (~1–2 mol%) accelerates imine bond formation .

- Reaction time : 5–6 hours, monitored via thin-layer chromatography (TLC) for completion .

- Yield optimization : Purification via recrystallization in methanol improves purity (reported yields: 65–80%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Spectroscopy :

- FT-IR : Confirms C=N stretch (~1600 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- ¹H NMR : Key signals include the imine proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C-N: ~1.28 Å) and intermolecular hydrogen bonding (N–H⋯O) for solid-state packing analysis . SHELX software is widely used for refinement .

Q. How can researchers assess the preliminary biological activity of this compound?

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against S. aureus or E. coli .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Dose-response curves : Required to establish IC₅₀ values and compare potency with reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

- HOMO-LUMO analysis : Calculated using Gaussian or GAMESS software to predict charge transfer (e.g., HOMO: -5.27 eV, LUMO: 4.44 eV) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., DNA topoisomerase II, COX-2) .

- DFT studies : Optimize geometry and simulate IR/NMR spectra for validation against experimental data .

Q. How can contradictory bioactivity data across studies be resolved?

- Source analysis : Compare assay conditions (e.g., cell line variability, serum content) .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .

- Mechanistic follow-up : Conduct ROS detection or apoptosis assays to confirm mode of action .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .

- Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment .

- SAR studies : Modify substituents (e.g., methoxy → hydroxy groups) to probe pharmacophore requirements .

Q. How does structural variation in analogs affect bioactivity?

- Methoxy positioning : 3,4-Dimethoxy analogs show enhanced lipophilicity and membrane penetration vs. 2,4-substituted derivatives .

- Thiophene vs. benzene rings : Thiophene improves π-π stacking with aromatic residues in target proteins .

- Hydrazide linker : Critical for chelation with metal ions (e.g., Fe³⁺ in enzyme active sites) .

Q. What formulation strategies address solubility challenges in in vivo studies?

- Co-solvents : Use DMSO:PBS (≤10% v/v) for aqueous compatibility .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Prodrug design : Introduce phosphate esters for pH-sensitive release .

Q. Are there synergistic effects when combined with other therapeutic agents?

- Antibiotic combinations : Test with ciprofloxacin against multidrug-resistant P. aeruginosa using checkerboard assays .

- Chemotherapy adjuvants : Screen with paclitaxel to reduce IC₅₀ via apoptosis potentiation .

Methodological Notes

- Data validation : Cross-reference crystallographic data (CCDC entries) and spectral libraries (PubChem) .

- Ethical compliance : Adhere to OECD guidelines for in vivo toxicity studies (e.g., LD₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.